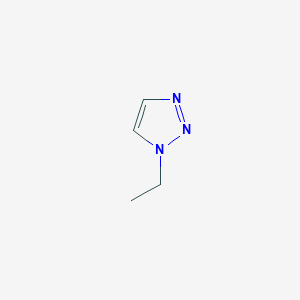
1-Ethyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1H-1,2,3-triazole is a type of triazole compound. Triazoles are five-membered heterocycles with two carbon atoms and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals. The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .Chemical Reactions Analysis
Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .科学的研究の応用
Supramolecular and Coordination Chemistry
1-Ethyl-1H-1,2,3-triazole and its derivatives are extensively used in supramolecular and coordination chemistry. Their unique combination of accessibility and diverse supramolecular interactions enable applications in anion recognition, catalysis, and photochemistry. The nitrogen-rich triazole features a highly polarized carbon atom, which facilitates complexation of anions through hydrogen and halogen bonding. Additionally, these compounds offer various N-coordination modes and serve as powerful donors in carbanionic and mesoionic carbene forms (Schulze & Schubert, 2014).
Corrosion Inhibition
1-Ethyl-1H-1,2,3-triazole derivatives demonstrate significant potential as ecological corrosion inhibitors. They have been shown to act as mixed-type inhibitors against mild steel corrosion in acidic environments. Their adsorption onto steel surfaces involves both physical and chemical bonds, leading to high inhibition efficiency (Nahlé et al., 2021).
Synthesis and Application in Medicinal Chemistry
Various 1,2,3-triazole derivatives are synthesized and evaluated for their biological activities. Recent studies have focused on developing triazoles with anti-inflammatory, antimicrobial, antimycobacterial, and antiviral properties. The versatility of these compounds in mimicking different functional groups has led to their wide use as bioisosteres in the design of drug analogs (Ferreira et al., 2013; Bonandi et al., 2017).
Polymer Electrolyte Membranes
1-Ethyl-1H-1,2,3-triazole enhances proton conduction in polymer electrolyte membranes (PEMs). These conductivities are significantly higher than those of other polymers, suggesting great potential for improved mechanical properties and stability in fuel cell operating conditions (Zhou et al., 2005).
Molecular and Structural Studies
Research on 1,2,3-triazole-based organosilicon compounds, examining their structure, interactions, and potential applications, provides insights into the characteristics of these compounds. This includes studying their molecular electrostatic potential surfaces and frontier molecular orbitals (Mousazadeh et al., 2018).
作用機序
Target of Action
1-Ethyl-1H-1,2,3-triazole is a derivative of the 1,2,3-triazole family, which is known to interact with various biological targets . , and receptors like EGFR.
Mode of Action
Triazoles are known to interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . These interactions can lead to changes in the activity of the target proteins, thereby affecting the biological processes they are involved in.
Biochemical Pathways
Triazoles in general have been found to exhibit a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties . These activities suggest that triazoles may affect multiple biochemical pathways.
Pharmacokinetics
Triazoles in general are known for their chemical stability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhance their solubility and ability to interact with biomolecular targets . These properties suggest that triazoles may have good bioavailability.
Result of Action
Triazoles in general have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of 1-Ethyl-1H-1,2,3-triazole, like other triazoles, may be influenced by various environmental factors. For instance, the stability of triazoles is known to be high under various conditions, including basic or acidic hydrolysis and reducing and oxidizing reactions . This suggests that 1-Ethyl-1H-1,2,3-triazole may retain its activity under a wide range of environmental conditions.
Safety and Hazards
将来の方向性
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. They are also important in organocatalysis, agrochemicals, and materials science. Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
特性
IUPAC Name |
1-ethyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-7-4-3-5-6-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNWCYLRUYXLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-1,2,3-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

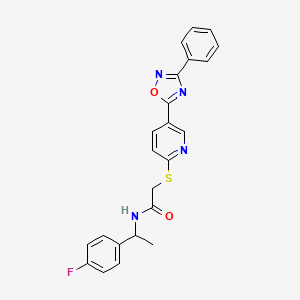

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)
![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)


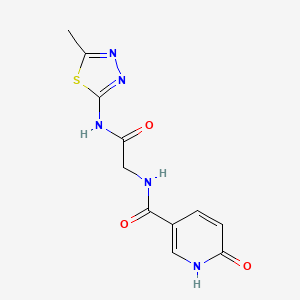
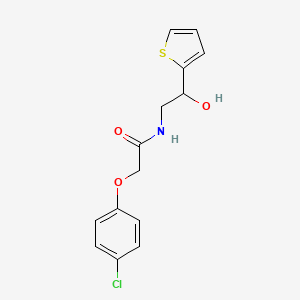
![Ethyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718370.png)
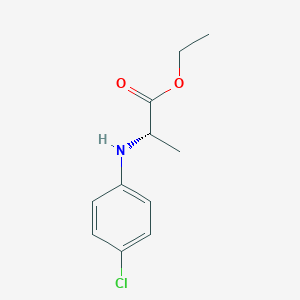
![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)
![2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2718374.png)